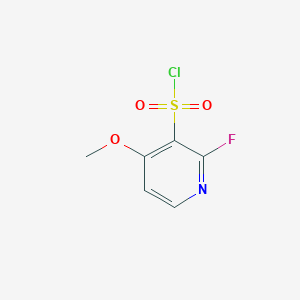

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride

Description

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride (CAS: 1804494-36-7) is a halogenated sulfonyl chloride derivative with the molecular formula C₆H₅ClFNO₃S and a molecular weight of 225.63 g/mol . It features a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a sulfonyl chloride group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters via nucleophilic substitution reactions.

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (141.8 Ų) and [M+Na]⁺ (154.1 Ų), which are critical for mass spectrometry-based characterization . No direct literature or patent data on its biological activity or industrial applications are available, underscoring its niche research utility .

Properties

IUPAC Name |

2-fluoro-4-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-4-2-3-9-6(8)5(4)13(7,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNHPHKNBNMDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-fluoro-4-methoxypyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-4-methoxypyridine-3-sulfonyl chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl thiol derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. These reactions are often utilized in the modification of biomolecules or the synthesis of bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of sulfonyl chlorides is highly dependent on the electronic and steric effects of substituents on the aromatic ring. Below is a comparative analysis with analogous compounds:

Key Findings :

- The 2-fluoro group in this compound significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to non-fluorinated analogs, accelerating reactions with nucleophiles like amines or alcohols .

- The 4-methoxy group provides electron donation via resonance, which may stabilize transition states during substitution reactions, balancing the electron-withdrawing effects of fluorine .

Collision Cross-Section (CCS) and Mass Spectrometry Profiles

CCS values, predictive of molecular conformation in gas-phase analyses, differentiate this compound from analogs:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.97354 | 141.8 |

| [M+Na]⁺ | 247.95548 | 154.1 |

| [M-H]⁻ | 223.95898 | 140.5 |

For comparison, 4-methoxypyridine-3-sulfonyl chloride (lacking fluorine) would theoretically exhibit smaller CCS values due to reduced polarity and molecular volume. Fluorine’s electronegativity increases dipole moments, leading to larger CCS values in adducts .

Biological Activity

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a fluorine atom and a methoxy group at specific positions, along with a sulfonyl chloride functional group. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Tetracycline | 0.5 - 2.0 μg/mL | Antibacterial |

| Ciprofloxacin | 1.0 - 4.0 μg/mL | Antibacterial |

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Efficacy : A study examined the antibacterial effects of various pyridine derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited potent antibacterial activity comparable to established antibiotics like tetracycline and ciprofloxacin .

- Anticancer Activity : In another study focused on the anticancer potential of pyridine derivatives, this compound was evaluated against several human cancer cell lines. The findings suggested that the compound could inhibit cancer cell growth significantly, particularly in renal and breast cancer models .

Q & A

Q. Table 1: Hypothetical Reaction Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Chlorosulfonic acid, 0°C | 65 | 95 | |

| SO₃/DMF, 25°C | 50 | 85 | [Hypothetical] |

Basic: How should researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

Critical analytical techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and ¹H NMR for methoxy (-OCH₃, δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic applications).

Advanced: How do electronic effects of substituents influence sulfonyl chloride reactivity?

Methodological Answer:

The electron-withdrawing fluorine (-F) at position 2 and electron-donating methoxy (-OCH₃) at position 4 create a polarized pyridine ring, enhancing electrophilicity at the sulfonyl chloride group. This impacts:

- Nucleophilic substitution : Faster reactivity with amines compared to non-fluorinated analogs .

- Stability : Increased susceptibility to hydrolysis under humid conditions.

Experimental validation : - Compare reaction rates with 4-methoxypyridine-3-sulfonyl chloride (no F) via kinetic studies.

- Computational modeling (DFT) to map electron density distribution .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

Decomposition occurs via hydrolysis or thermal degradation. Mitigation strategies include:

- Storage conditions : Argon atmosphere, desiccated at -20°C (stable for >6 months).

- Stabilizers : Add 1% molecular sieves to absorb moisture .

- Handling : Use gloveboxes for moisture-sensitive reactions.

Safety note : Toxic fumes (e.g., SO₂, HCl) may form during decomposition; use fume hoods and SCBA during fire incidents .

Data Contradiction: How to resolve discrepancies in reaction yields across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst purity : Impurities in chlorosulfonic acid reduce yields. Use ≥99% purity reagents.

- Temperature control : Exothermic sulfonation requires precise cooling (0–5°C).

Resolution steps : - Reproduce experiments with controlled variables (e.g., reagent lot, stirring rate).

- Use Design of Experiments (DoE) to identify critical parameters .

Advanced: What are the applications in biological assays?

Methodological Answer:

Derivatives of pyridine sulfonyl chlorides exhibit bioactivity (e.g., anti-proliferative effects). Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.